REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[C:7]([C:10]([NH:12][NH:13]C(OC(C)(C)C)=O)=[O:11])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[F:21][C:22]([F:27])([F:26])[C:23]([OH:25])=[O:24]>>[F:21][C:22]([F:27])([F:26])[C:23]([OH:25])=[O:24].[S:1]1[C:5]2[CH:6]=[C:7]([C:10]([NH:12][NH2:13])=[O:11])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:2.3|
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Name
|
tert-butyl 2-(benzothiazol-6-ylcarbonyl)hydrazinecarboxylate
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Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1C=C(C=C2)C(=O)NNC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Trifluoroacetic acid was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F.S1C=NC2=C1C=C(C=C2)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.18 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |